2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid
Description
2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid is a specialized amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine at the C2 position and a dimethylamino group at the C4 position. The Boc group serves as a critical protective moiety, enhancing stability during synthetic processes and enabling selective deprotection for downstream functionalization . Its structure balances lipophilicity (from the Boc group) and polarity (from the dimethylamino and carboxylic acid groups), influencing solubility and pharmacokinetic properties.
Properties
IUPAC Name |
4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)12-8(9(14)15)6-7-13(4)5/h8H,6-7H2,1-5H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKMUOMXRLSQDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of other complex molecules , suggesting that it may interact with a variety of biological targets.
Mode of Action
It is known that this compound can be used in the synthesis of dipeptides . This suggests that it may interact with its targets by forming peptide bonds, which are crucial for the structure and function of proteins.
Biochemical Pathways
Given its role in peptide synthesis , it may be involved in protein synthesis and degradation pathways. These pathways are essential for cellular function and homeostasis.
Pharmacokinetics
Its solubility in various solvents suggests that it may have good bioavailability
Result of Action
Its role in peptide synthesis suggests that it may influence protein structure and function, which could have wide-ranging effects on cellular processes.
Action Environment
The action of 2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid may be influenced by various environmental factors. For example, its solubility in different solvents suggests that the surrounding environment may affect its availability and efficacy. Additionally, factors such as pH and temperature could potentially influence its stability and activity.
Scientific Research Applications
Medicinal Chemistry
Boc-DMBA serves as an important building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance the biological activity of drug candidates.
Peptide Synthesis
Boc-DMBA is commonly used as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amine functionality during the coupling reactions, allowing for selective reactions on other functional groups.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the use of Boc-DMBA in synthesizing a series of anticancer agents. The compound was incorporated into peptides that showed significant cytotoxicity against cancer cell lines, highlighting its potential as a precursor in drug development.
Biochemical Applications
Boc-DMBA has also found applications in biochemistry, particularly in the development of enzyme inhibitors and as a substrate for various biochemical assays.
Enzyme Inhibition
Research indicates that Boc-DMBA derivatives can act as effective inhibitors for specific enzymes involved in metabolic pathways. By modifying the dimethylamino group, researchers have been able to enhance the selectivity and potency of these inhibitors.
Case Study: Inhibition of Amino Acid Decarboxylases
In a recent study, Boc-DMBA was modified to create a series of inhibitors targeting amino acid decarboxylases, which are crucial in neurotransmitter synthesis. These inhibitors showed promising results in reducing enzyme activity, suggesting potential therapeutic applications in neurological disorders.
Agricultural Chemistry
The compound has potential applications in agricultural chemistry as well, particularly in developing herbicides and pesticides.
Herbicide Development
Boc-DMBA has been explored as a scaffold for designing new herbicides that target specific plant metabolic pathways without affecting crop species.
Case Study: Selective Herbicides
Research has shown that certain derivatives of Boc-DMBA exhibit herbicidal activity against common weeds while being safe for crops like corn and soybeans. This selectivity is attributed to the unique interactions between the herbicide and the target enzymes in weed species.
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Peptide Synthesis | Used as a protecting group; synthesized anticancer agents with high cytotoxicity. |
| Biochemical Applications | Enzyme Inhibition | Modified derivatives inhibit amino acid decarboxylases effectively. |
| Agricultural Chemistry | Herbicide Development | Derivatives show selective herbicidal activity against weeds without harming crops. |
Chemical Reactions Analysis
Deprotection of the Tert-Butoxycarbonyl (Boc) Group
The Boc group serves as a temporary protective moiety for the amine functionality. Key deprotection methods include:
Deprotection kinetics depend on steric hindrance from the dimethylamino group, which slightly slows reaction rates compared to non-substituted analogs .
Functionalization of the Dimethylamino Group
The dimethylamino moiety undergoes alkylation and acylation:
Alkylation
-
Reagents : Methyl iodide, Benzyl bromide
-
Conditions : K₂CO₃, DMF, 60°C
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Products : Quaternary ammonium salts (e.g., 4-(trimethylammonio)butanoate)
Acylation
-
Reagents : Acetyl chloride, Benzoyl chloride
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Conditions : Pyridine, 0°C → 25°C
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Products : N-Acyl derivatives (e.g., 4-(N-acetyl-N-methylamino)butanoic acid)
Comparative Reactivity with Analogous Compounds
The dimethylamino group’s reactivity differs from diethylamino and unsubstituted amino analogs:
| Compound | Deprotection Rate (TFA) | Coupling Efficiency (HATU) |
|---|---|---|
| 4-(Dimethylamino)butanoic acid (Boc-protected) | Moderate (t₁/₂ = 30 min) | High (90%) |
| 4-Aminobutanoic acid (Boc-protected) | Fast (t₁/₂ = 15 min) | Moderate (75%) |
| 4-(Diethylamino)butanoic acid (Boc-protected) | Slow (t₁/₂ = 45 min) | High (85%) |
Dimethylamino’s smaller steric profile balances reactivity and stability .
Comparison with Similar Compounds
The compound is part of a broader class of Boc-protected amino acid derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent variations, physicochemical properties, and applications.
Structural and Functional Group Variations
Key differences arise from substituent types and positions:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Unique Features | Reference |
|---|---|---|---|---|---|
| 2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid | - | C₁₁H₂₁N₂O₄ | Boc (C2), dimethylamino (C4) | High polarity from dimethylamino; balanced solubility | - |
| (R)-2-(2-(tert-butoxy)-2-oxoethyl)-4-methylpentanoic acid | 112245-04-2 | C₁₂H₂₁NO₄ | Boc (C2), methylpentanoic acid | Branched alkyl chain enhances lipophilicity | |
| 2-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid | - | C₁₅H₁₈F₂N₂O₄ | Boc (C2), 2,5-difluorophenyl (C4) | Fluorine atoms increase electronegativity and binding affinity | |
| 3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | - | C₁₅H₁₈F₃N₂O₄ | Boc (C3), trifluorophenyl (C4) | Trifluorophenyl boosts lipophilicity and metabolic stability | |
| Boc-D-3,5-Difluorophenylalanine | 205445-53-0 | C₁₄H₁₇F₂N₂O₄ | Boc (N-terminal), 3,5-difluorophenyl | Designed for enzyme inhibition via halogen bonding |
Key Observations :
- Substituent Position: Unlike analogs with aryl groups at C4 (e.g., fluorophenyl in ), the dimethylamino group in the target compound increases basicity and water solubility.
- Boc Protection : The Boc group is a common feature, but its placement (C2 vs. N-terminal in ) affects steric hindrance and deprotection efficiency.
- Fluorine vs. Dimethylamino: Fluorinated analogs (e.g., ) exhibit higher lipophilicity (LogP ~2.5–3.0) compared to the target compound (estimated LogP ~1.8), impacting membrane permeability .
Functional Implications :
- The dimethylamino group in the target compound may facilitate blood-brain barrier penetration, suggesting utility in neuroactive drug design.
- Fluorinated analogs prioritize target binding (e.g., kinase or protease inhibition) via halogen interactions .
Preparation Methods
Protection of the Amino Group
- The amino group of the starting amino acid or amino acid derivative is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine.
- This protection step is usually performed in solvents like dichloromethane or dimethylformamide under mild conditions to avoid side reactions.
Introduction of the Dimethylamino Group
- The dimethylamino substituent at the 4-position of the butanoic acid backbone can be introduced by nucleophilic substitution or reductive amination.
- One common approach involves starting from a 4-halo butanoic acid derivative, which undergoes nucleophilic substitution with dimethylamine.
- Alternatively, reductive amination can be performed by reacting an aldehyde or ketone intermediate with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification and Characterization
- The reaction mixtures are typically purified by column chromatography or recrystallization.
- Reaction progress and product purity are monitored by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Detailed Preparation Method Based on Research Findings
A representative preparation method for 2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid involves the following steps:
| Step | Description | Reagents/Solvents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Protection of amino group | Boc2O, base (e.g., NaHCO3) | Room temperature, dichloromethane or DMF | Ensures amino group stability during subsequent reactions |
| 2 | Introduction of dimethylamino group | Dimethylamine, 4-halo butanoic acid derivative | Reflux or room temperature, depending on substrate | Nucleophilic substitution preferred for halide substrates |
| 3 | Work-up and purification | Extraction solvents (e.g., ethyl acetate), silica gel chromatography | Standard organic work-up | Purity confirmed by NMR and MS |
Notes on Solvents and Reagents
- Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve both organic and inorganic reagents and to facilitate nucleophilic substitution reactions.
- Bases such as potassium carbonate or sodium bicarbonate are commonly used to neutralize acids formed during protection or substitution steps.
- Reaction monitoring is effectively performed using thin-layer chromatography and NMR spectroscopy to ensure the completion of each synthetic step.
Alternative Synthetic Routes and Considerations
- Reductive amination routes may be employed when starting from aldehyde intermediates, using dimethylamine and reducing agents to introduce the dimethylamino group.
- Protection strategies other than Boc, such as benzyloxycarbonyl (Cbz), may be used depending on the downstream synthetic requirements, but Boc is favored for its ease of removal under acidic conditions.
- The choice of protecting group and synthetic route may also be influenced by the desired stereochemistry and functional group compatibility.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Boc protection followed by nucleophilic substitution | Amino acid or derivative with free amino group and 4-halo substituent | Boc2O, base, dimethylamine | Straightforward, widely used, good yields | Requires halogenated intermediate |
| Boc protection followed by reductive amination | Amino acid derivative with aldehyde or ketone at 4-position | Boc2O, dimethylamine, NaBH3CN | Avoids halogenated intermediates, mild conditions | May require careful control of reducing agent |
| Alternative protection (Cbz) and substitution | Amino acid derivative | CbzCl, base, dimethylamine | Useful for specific applications | More complex deprotection |
Research Findings and Practical Insights
- The Boc group provides effective protection for the amino group during the introduction of the dimethylamino substituent, preventing side reactions.
- Dimethylamine is a nucleophilic reagent that can efficiently displace halides in 4-halo butanoic acid derivatives to yield the desired dimethylamino-substituted product.
- Reaction conditions such as solvent choice, temperature, and base strength critically affect the yield and purity of the final compound.
- Analytical techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Q & A
Q. What are the optimal synthetic routes for 2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves sequential protection-deprotection steps. For example, the tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during coupling reactions. Intermediates can be characterized using H/C NMR to confirm structural integrity and LC-MS to verify purity. Evidence from related Boc-protected amino acids (e.g., 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid) highlights the use of Boc anhydride in anhydrous conditions with a base like triethylamine .
Q. Which analytical techniques are critical for verifying the purity and stereochemistry of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and chiral HPLC are essential for confirming molecular weight and enantiomeric purity. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography (if crystals are obtainable) can resolve ambiguities. Quantum chemical computations, as demonstrated for structurally similar compounds, provide supplementary validation of stereoelectronic properties .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies should include accelerated degradation tests under acidic/basic conditions (e.g., 0.1M HCl/NaOH) and thermal stress (40–60°C). Monitor decomposition via HPLC-UV at regular intervals. Related Boc-protected analogs show sensitivity to prolonged exposure to moisture, necessitating storage at –20°C in desiccated environments .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution).
- Use prodrug modifications (e.g., esterification of the carboxylic acid group) to enhance membrane permeability.
- Validate findings using isotopic labeling (e.g., C tracing) to track metabolite formation .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities and conformational changes. For example, the tert-butoxy group’s steric effects may influence binding to active sites, as seen in studies of DPP-4 inhibitors with similar Boc-protected structures .
Q. What experimental designs are suitable for studying the environmental impact or degradation pathways of this compound?
- Methodological Answer : Use OECD guidelines for abiotic degradation (hydrolysis, photolysis) and biotic degradation (microbial consortia assays). Advanced mass spectrometry (e.g., Q-TOF) identifies transformation products. Split-plot designs, as applied in environmental toxicology studies, allow simultaneous testing of multiple variables (e.g., pH, light exposure) .
Q. How can researchers optimize the compound’s solubility without altering its pharmacological activity?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
